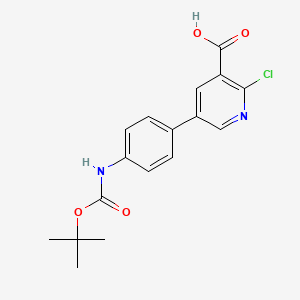
5-(4-BOC-Aminophenyl)-2-chloronicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-BOC-Aminophenyl)-2-chloronicotinic acid, 95% (5-4-BOC-APCN-2-CNA-95%) is a compound that is used in a variety of scientific applications, including synthesis, research, and drug development. It is a derivative of nicotinic acid, a naturally occurring organic compound that is essential for human health. 5-4-BOC-APCN-2-CNA-95% is a versatile compound with a wide range of applications, from drug development to scientific research.
Mechanism of Action
The mechanism of action of 5-4-BOC-APCN-2-CNA-95% is not fully understood. However, it is believed to act as an agonist at nicotinic acid receptors, which are involved in the regulation of various physiological processes, including glucose metabolism, lipid metabolism, and neurotransmission. It is also believed to act as an inhibitor of fatty acid oxidation, which is involved in the regulation of energy metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-4-BOC-APCN-2-CNA-95% have not been extensively studied. However, it is believed to have a variety of effects on various biological systems, including the regulation of glucose and lipid metabolism, neurotransmission, and energy metabolism. It is also believed to have an anti-inflammatory effect and to be involved in the regulation of the immune system.
Advantages and Limitations for Lab Experiments
The use of 5-4-BOC-APCN-2-CNA-95% in laboratory experiments has several advantages. It is relatively easy to synthesize and is commercially available. It is also relatively stable and can be stored for long periods of time without significant degradation. Furthermore, it is a relatively inexpensive compound, making it a cost-effective option for laboratory experiments.
However, there are also some limitations to the use of 5-4-BOC-APCN-2-CNA-95% in laboratory experiments. For example, it is not known to be toxic, but it is not known to be completely safe either. Furthermore, the mechanism of action of the compound is not fully understood, making it difficult to predict the effects of the compound on biological systems.
Future Directions
There are a number of potential future directions for research on 5-4-BOC-APCN-2-CNA-95%. These include further research into the mechanism of action of the compound and its effects on various biological systems. Other potential research directions include the development of new synthetic methods for the compound and the development of new analogs and derivatives. Additionally, further research could be conducted into the potential therapeutic applications of 5-4-BOC-APCN-2-CNA-95% and its potential toxicity.
Synthesis Methods
5-4-BOC-APCN-2-CNA-95% is synthesized through a process known as N-alkylation. This process involves the reaction of the compound with an alkyl halide to form an alkylated product. The reaction is carried out in an aqueous solution and requires the use of a catalyst, such as sodium hydroxide. The reaction is typically carried out at room temperature, and the resulting product is a white crystalline powder.
Scientific Research Applications
5-4-BOC-APCN-2-CNA-95% is used in a variety of scientific research applications, including drug development, synthesis, and biochemical and physiological research. It is used to synthesize a variety of compounds, including 5-4-BOC-APCN-2-CNA-95% analogs and derivatives. It is also used in biochemical and physiological research to study the effects of the compound on various biological systems.
properties
IUPAC Name |
2-chloro-5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4/c1-17(2,3)24-16(23)20-12-6-4-10(5-7-12)11-8-13(15(21)22)14(18)19-9-11/h4-9H,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGSYGDWDFXZKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


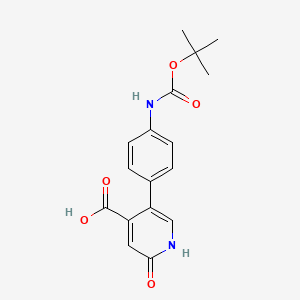

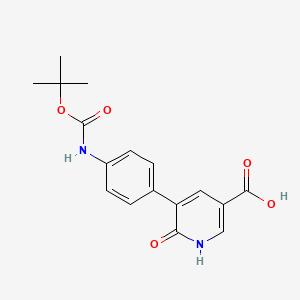
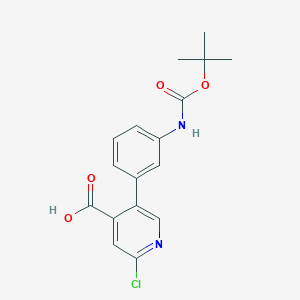
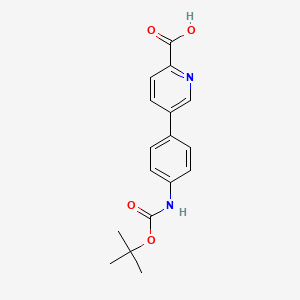
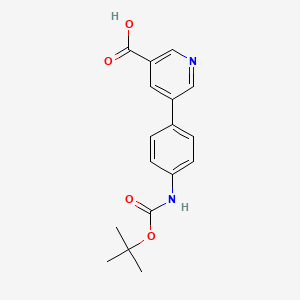
![2-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395169.png)
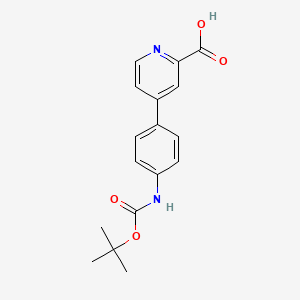
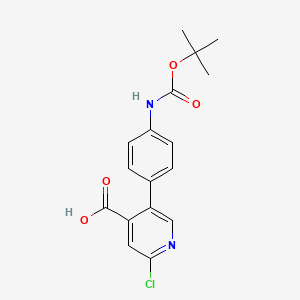
![3-[3-(Pyrrolidinylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395185.png)
![2-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395186.png)
![6-[3-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395190.png)
![5-[3-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395213.png)